Tert-butyl 2-(3-oxopropoxy)acetate
Description
Tert-butyl 2-(3-oxopropoxy)acetate is an ester derivative featuring a tert-butyl group, an acetate backbone, and a 3-oxopropoxy substituent. The tert-butyl group provides steric protection to the ester moiety, enhancing stability against hydrolysis, while the 3-oxopropoxy chain introduces a ketone functional group, enabling further chemical modifications such as nucleophilic additions or reductions .
Properties
CAS No. |
930294-39-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxopropoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h5H,4,6-7H2,1-3H3 |
InChI Key |
MRVRTCDJHNLMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tert-butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate (CAS 2172346-80-2)
- Structure: Contains an additional ethoxy spacer between the 3-oxopropoxy group and the propanoate ester.
- The ketone group retains reactivity for conjugation or reduction .
- Applications : Suitable for PEGylation or as a spacer in prodrug design due to its ether linkages.
Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS 1973409-29-8)
- Structure : Replaces the 3-oxo group with a 3-hydroxypropoxy chain.
- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing polarity. This may reduce membrane permeability but improve solubility in polar solvents.
- Reactivity : The hydroxyl group can undergo esterification or etherification, offering divergent synthetic pathways compared to the ketone-containing target compound .
Tert-butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate (CAS 1973409-15-2)
Structural Complexity and Aromaticity
Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5)
- Structure : Incorporates a benzofuran ring and a methylthiophenyl group.
- The conjugated system may also increase UV absorbance, useful in analytical detection.
- Applications : Likely used in drug discovery for targeting enzymes or receptors with hydrophobic pockets .
Tert-butyl 2-((3bS,4aR)-3-chloro-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3.4]cyclopenta[1.2-c]pyrazol-2-yl)acetate (140J)
- Structure : Contains a fused cyclopropane-pyrazole ring system.
- The chloro substituent increases electrophilicity, favoring nucleophilic substitution reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Tert-butyl 2-(3-oxopropoxy)acetate | ~216 (estimated) | Ketone, ester | Moderate in organic solvents |
| CAS 2172346-80-2 | ~274 (estimated) | Ketone, ethoxy, ester | Higher polarity due to ethoxy |
| CAS 1973409-29-8 | 320.42 | Hydroxy, ether, ester | Polar solvents (e.g., DMSO) |
| CAS 620548-16-5 | 372.4 | Benzofuran, thiophene, ester | Low aqueous solubility |
Reactivity and Stability
- Ketone vs. Hydroxy Groups : The 3-oxo group in the target compound enables reactions like hydrazone formation or reductions to alcohols, whereas hydroxy-containing analogs (e.g., CAS 1973409-29-8) are better suited for esterification .
- Ester Stability : All tert-butyl esters exhibit resistance to hydrolysis under mild conditions due to steric hindrance. However, compounds with extended ether chains (e.g., CAS 2376722-99-3) may show faster degradation in acidic environments due to increased solvation .
Toxicity and Handling
- Limited toxicity data are available for these compounds. However, tert-butyl esters like those in are classified as research-use-only due to uncharacterized acute and chronic toxicity. Proper handling protocols (e.g., PPE, ventilation) are recommended .
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